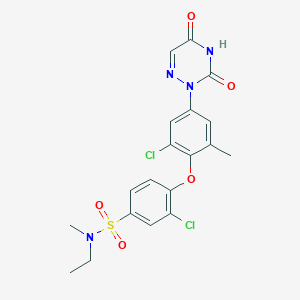

3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide

Descripción general

Descripción

3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide typically involves multiple steps:

Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.

Sulfonamide formation: Reaction of the chlorinated intermediate with N-ethyl-N-methylamine in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Use of catalysts: To enhance reaction rates and selectivity.

Controlled temperature and pressure: To ensure the stability of intermediates and final products.

Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the triazine ring can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

Oxidation products: Carboxylic acids, aldehydes.

Reduction products: Dihydro or tetrahydro derivatives.

Substitution products: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material science: Potential use in the synthesis of advanced materials with specific properties.

Biology

Enzyme inhibition: Potential application as an inhibitor of specific enzymes due to its sulfonamide group.

Antibacterial activity: Similar to other sulfonamides, it may exhibit antibacterial properties.

Medicine

Drug development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

Agriculture: Possible use as a herbicide or pesticide.

Pharmaceuticals: Intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide likely involves:

Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways involved: Disruption of metabolic pathways, leading to the inhibition of bacterial growth or other biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Chlorothiazide: A sulfonamide derivative used as a diuretic.

Uniqueness

Structural complexity: The presence of multiple functional groups and a triazine ring makes it unique.

Actividad Biológica

The compound 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings on its biological activity, including cytotoxicity against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O₅S

- Molecular Weight : 433.33 g/mol

The presence of the triazine ring and sulfonamide moiety is significant for its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of sulfonamides containing triazine rings exhibit notable cytotoxic effects against several human cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly:

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

In vitro assays indicated that the compound has an IC₅₀ value below 100 μM for these cell lines, suggesting significant cytotoxic potential. For instance, one study reported IC₅₀ values of 36 μM for HCT-116 and 34 μM for HeLa cells .

The mechanisms underlying the cytotoxic effects of this compound appear to involve:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells. This was evidenced by increased caspase activity and morphological changes indicative of apoptosis (e.g., cell shrinkage and detachment) observed through microscopy .

- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase cell cycle arrest independent of p53 status, suggesting a broad applicability across different cancer types .

- Metabolic Stability : Investigations into metabolic stability revealed that certain structural modifications enhance the compound's stability in biological systems, which is crucial for its therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparison with other triazine-based compounds reveals that modifications to the aromatic rings significantly influence biological activity. For example:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 3-Chloro Compound | 36 | HCT-116 |

| Compound A | 45 | MCF-7 |

| Compound B | 70 | HeLa |

This table illustrates how structural variations can lead to differing levels of cytotoxicity.

Case Studies

Several case studies have been performed to evaluate the effectiveness of this compound in vivo:

- Animal Models : In murine models implanted with HCT-116 tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with saline solutions.

- Combination Therapies : Initial findings suggest that combining this compound with traditional chemotherapeutics like cisplatin enhances overall efficacy while potentially reducing side effects associated with higher doses of chemotherapy alone .

Propiedades

IUPAC Name |

3-chloro-4-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O5S/c1-4-24(3)31(28,29)13-5-6-16(14(20)9-13)30-18-11(2)7-12(8-15(18)21)25-19(27)23-17(26)10-22-25/h5-10H,4H2,1-3H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIZTBAPUUCMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2C)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970705 | |

| Record name | 3-Chloro-4-[2-chloro-4-(5-hydroxy-3-oxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55369-98-7 | |

| Record name | CP 30542 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055369987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[2-chloro-4-(5-hydroxy-3-oxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.